molecular formula C12H21NS B14338289 5-tert-Butyl-N,N-diethylthiophen-2-amine CAS No. 109548-96-1

5-tert-Butyl-N,N-diethylthiophen-2-amine

Cat. No.: B14338289
CAS No.: 109548-96-1
M. Wt: 211.37 g/mol
InChI Key: KYTNKSUXULTQEU-UHFFFAOYSA-N
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Description

5-tert-Butyl-N,N-diethylthiophen-2-amine is a thiophene-derived compound featuring a tert-butyl group at the 5-position and a diethylamine substituent at the 2-position. Thiophenes are sulfur-containing heterocycles known for their electron-rich aromatic systems, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

109548-96-1

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

5-tert-butyl-N,N-diethylthiophen-2-amine

InChI

InChI=1S/C12H21NS/c1-6-13(7-2)11-9-8-10(14-11)12(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

KYTNKSUXULTQEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(S1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N,N-diethylthiophen-2-amine typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-tert-butylthiophene with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N,N-diethylthiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted thiophenes with different functional groups

Scientific Research Applications

5-tert-Butyl-N,N-diethylthiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N,N-diethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-tert-Butyl-N,N-diethylthiophen-2-amine and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
This compound (Target) Thiophene 5-tert-butyl, 2-N,N-diethylamine C₁₂H₂₁NS ~211.4 High lipophilicity (tert-butyl), moderate basicity (diethylamine), sulfur-mediated π-electron density
5-tert-Butyl-N,1-diphenyl-1H-imidazol-2-amine (3b) Imidazole 5-tert-butyl, 2-N,1-diphenylamine C₂₁H₂₃N₃ 311.4 Higher aromaticity (imidazole), increased steric bulk (diphenyl), confirmed via HRMS (312.1503 [M+H]⁺)
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine Pyridine 5-bromo, 3-methyl, 2-N-tert-butylamine C₁₀H₁₅BrN₂ 243.1 Electron-withdrawing bromo group enhances reactivity; physical properties: density ~0.99 g/cm³, bp ~426.9°C (predicted)
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine Oxazole-thiazole 5-tert-butyl (oxazole), thioether linkage C₁₁H₁₅N₃OS₂ 293.4 Dual heterocycles (oxazole/thiazole) increase polarity; thioether enhances metabolic stability
(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine Benzene (Schiff base) 5-chloro, 2-phenylethynyl, tert-butylimine C₁₉H₁₈ClN 295.8 Extended conjugation (phenylethynyl); imine functionality enables coordination chemistry

Key Comparisons

Heterocyclic Core Influence Thiophene (Target): Sulfur atom enhances electron-richness, favoring electrophilic substitution reactions. Lower basicity compared to nitrogen-containing heterocycles (e.g., imidazole, pyridine) . The diphenyl group in 3b reduces solubility compared to the target’s diethylamine . Pyridine (N-(5-Bromo-3-methyl-2-pyridinyl)-...): Aromatic nitrogen induces polarity and susceptibility to nucleophilic attack. Bromo substituent enables cross-coupling reactions, absent in the target compound .

Substituent Effects

  • tert-Butyl Group: Common across all compounds, it improves metabolic stability and steric shielding. In the target, its position on thiophene may direct regioselectivity in further functionalization.
  • Amine Functionality: Diethylamine (target) offers moderate basicity and flexibility, whereas diphenylamine (3b) increases hydrophobicity and rigidity. The Schiff base in introduces redox-active imine bonds.

Physicochemical and Spectral Data

  • The pyridine derivative has a predicted boiling point of 426.9°C, higher than thiophene analogs due to increased polarity.
  • HRMS data for 3b (312.1503 [M+H]⁺) exemplifies structural validation techniques applicable to the target compound.

Toxicity and Safety Limited ecological and toxicity data are noted for similar compounds (e.g., biphenyl derivatives in ), emphasizing the need for rigorous safety profiling in novel thiophene amines.

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